1-(2-Aminocyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
1-(2-Aminocyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes both a cyclohexyl group and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. One common method involves the reaction of cyclohexanone with ammonia to form cyclohexylamine, which is then subjected to further reactions to introduce the tetrahydropyrimidine ring and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of protective groups and catalysts can help in achieving the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminocyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-(2-Aminocyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl group and an amino group.
Tetrahydropyrimidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
1-(2-Aminocyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its combination of a cyclohexyl group and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H15N3O4 |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
1-(2-aminocyclohexyl)-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c12-7-3-1-2-4-8(7)14-5-6(10(16)17)9(15)13-11(14)18/h5,7-8H,1-4,12H2,(H,16,17)(H,13,15,18) |
InChI Key |
MNHHLSMJLMVUHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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